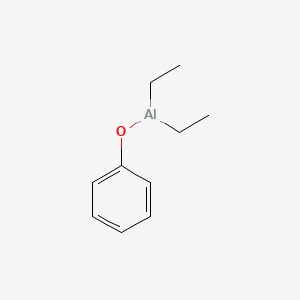
Diethyl(phenoxy)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(phenoxy)alumane is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminum atom bonded to two ethyl groups and one phenoxy group, making it a versatile reagent in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(phenoxy)alumane typically involves the reaction of diethylaluminum chloride with phenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
Diethylaluminum chloride+Phenol→this compound+Hydrogen chloride
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(phenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding organic by-products.
Reduction: It can act as a reducing agent in certain reactions, reducing other compounds while being oxidized itself.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide and phenol derivatives, while substitution reactions can produce a variety of substituted aluminum compounds.
Aplicaciones Científicas De Investigación
Diethyl(phenoxy)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in biological systems, such as in the development of new drugs or as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions.
Mecanismo De Acción
The mechanism by which diethyl(phenoxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as bond formation or cleavage. The phenoxy group can also participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Diethylaluminum chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
Phenoxyacetic acid: Contains a phenoxy group but lacks the aluminum center, limiting its use in organometallic chemistry.
Triethylaluminum: Contains three ethyl groups bonded to aluminum, differing in reactivity and applications.
Uniqueness
Diethyl(phenoxy)alumane’s unique combination of ethyl and phenoxy groups bonded to an aluminum center gives it distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in organic synthesis and industrial applications where specific reactivity patterns are desired.
Propiedades
Número CAS |
13235-18-2 |
|---|---|
Fórmula molecular |
C10H15AlO |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
diethyl(phenoxy)alumane |
InChI |
InChI=1S/C6H6O.2C2H5.Al/c7-6-4-2-1-3-5-6;2*1-2;/h1-5,7H;2*1H2,2H3;/q;;;+1/p-1 |
Clave InChI |
UWAMTZZJXXCIOH-UHFFFAOYSA-M |
SMILES canónico |
CC[Al](CC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
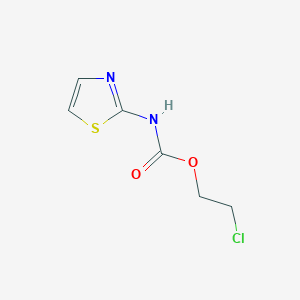
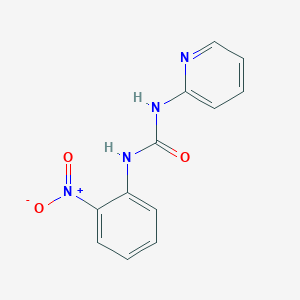
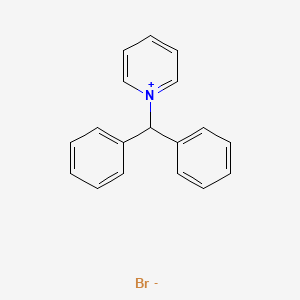
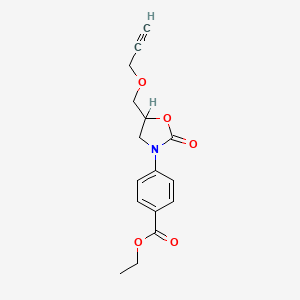
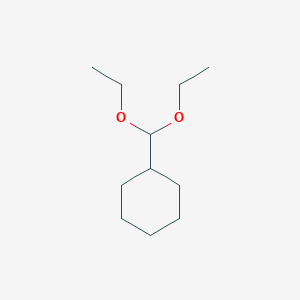
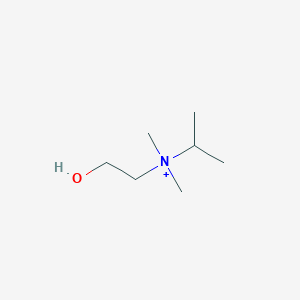
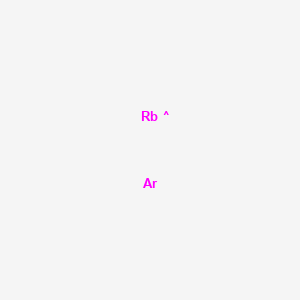
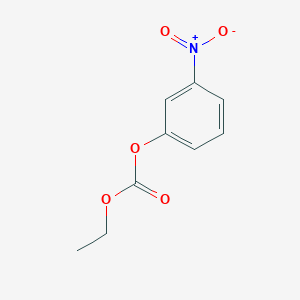
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
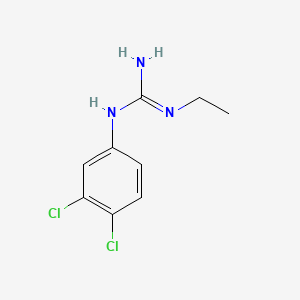
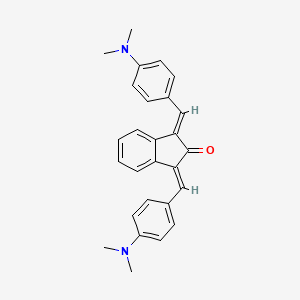
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
